molecular formula C11H9F3N2O B1445110 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol CAS No. 1033804-94-2

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Cat. No.: B1445110
CAS No.: 1033804-94-2
M. Wt: 242.2 g/mol
InChI Key: HOWJLRJAHMYYHI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol: is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a phenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol involves the reaction of 4,6-dichloropyrimidine with this compound in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically stirred at 40-45°C for 6 hours and then quenched with water .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The presence of the trifluoromethyl group and pyrazole ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and pyrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new therapeutic agents. Its structural features may contribute to improved pharmacokinetic properties and target specificity.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the pyrazole ring may interact with enzymes or receptors. These interactions can modulate biological activity and contribute to the compound’s effects.

Comparison with Similar Compounds

    2,2,2-Trifluoro-1-phenylethanol: Lacks the pyrazole ring, which may result in different chemical and biological properties.

    1-(2-Pyrazol-1-yl-phenyl)ethanol: Does not contain the trifluoromethyl group, potentially affecting its lipophilicity and metabolic stability.

    2,2,2-Trifluoro-1-(2-pyridyl)ethanol: Contains a pyridine ring instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is unique due to the combination of the trifluoromethyl group and the pyrazole ring. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-pyrazol-1-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWJLRJAHMYYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-pyrazol-1-yl-benzaldehyde (0.344 g, 2 mmol) in THF (8 ml) was added trifluoromethyl trimethyl silane (0.341 g, 2.4 mmol). The mixture was cooled to 0-5° C. (ice water bath) and tetra-n-butyl ammonium fluoride (0.035 ml, 0.035 mmol, 1M in THF) was added. The ice bath was removed, and the mixture was stirred at room temperature for 6 h. 2N HCl (5 ml) was added and the reaction mixture was further stirred at room temperature for 3 h. Solvent was removed on the rotavap under reduced pressure. The residue was dissolved in DCM (30 ml), washed with water (20 ml), brine (20 ml) and dried over sodium sulfate. The solvent was removed in vacuo to give crude 2,2,2-trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (0.45 g, 93%) which was directly used in the following experiment.
Quantity
0.344 g
Type
reactant
Reaction Step One
Quantity
0.341 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.035 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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